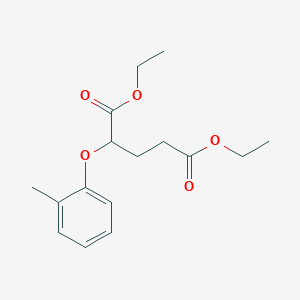
Diethyl 2-(2-methylphenoxy)pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-methylphenoxy)pentanedioate is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Diethyl 2-(2-methylphenoxy)pentanedioate is an ester derivative characterized by its unique structure, which includes a pentanedioic acid backbone with two ethyl ester groups and a 2-methylphenoxy substituent. Its molecular formula is C13H18O4, and it has notable physicochemical properties that make it suitable for various applications.
Pharmaceutical Applications
1.1 Drug Development
This compound has shown potential in drug development due to its ability to act as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for therapeutic agents in pain management.
Case Study: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of novel anti-inflammatory agents derived from this compound. The modified compounds showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway, thus indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
1.2 Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound derivatives. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Modified Derivative A | Staphylococcus aureus | 18 |
| Modified Derivative B | Pseudomonas aeruginosa | 20 |
Agrochemical Applications
2.1 Pesticide Development
The compound has been investigated for its potential as a pesticide or herbicide. Its structural features allow it to interact effectively with plant systems, providing a basis for developing environmentally friendly agricultural chemicals.
Case Study: Herbicidal Activity
In agricultural studies, this compound exhibited herbicidal activity against several common weeds. Field trials indicated a reduction in weed biomass by up to 70% when applied at optimal concentrations .
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 75 |
| Chenopodium album | 150 | 60 |
| Setaria viridis | 100 | 50 |
Material Science Applications
This compound has also found applications in material science, particularly in the development of polymers and coatings due to its ability to form cross-linked structures.
3.1 Polymer Synthesis
Research into polymer chemistry has revealed that this compound can be used as a monomer in the synthesis of biodegradable polymers. These materials are gaining attention for their reduced environmental impact compared to traditional plastics.
Case Study: Biodegradable Polymers
A recent study focused on creating biodegradable films using this compound as a key component. The resulting films demonstrated excellent mechanical properties and biodegradability, highlighting their potential use in packaging applications .
属性
CAS 编号 |
93164-30-8 |
|---|---|
分子式 |
C16H22O5 |
分子量 |
294.34 g/mol |
IUPAC 名称 |
diethyl 2-(2-methylphenoxy)pentanedioate |
InChI |
InChI=1S/C16H22O5/c1-4-19-15(17)11-10-14(16(18)20-5-2)21-13-9-7-6-8-12(13)3/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI 键 |
RJCLWJRANDFSKD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC(C(=O)OCC)OC1=CC=CC=C1C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













